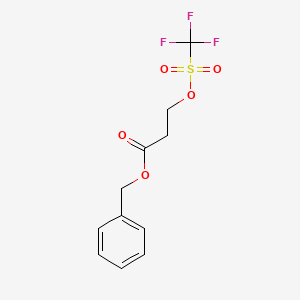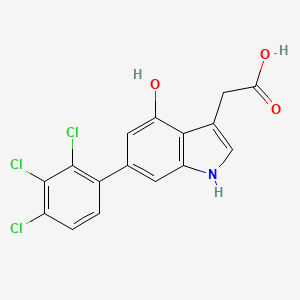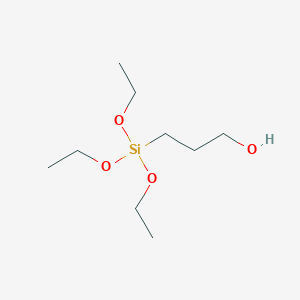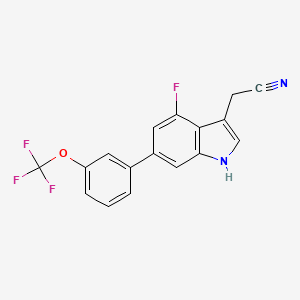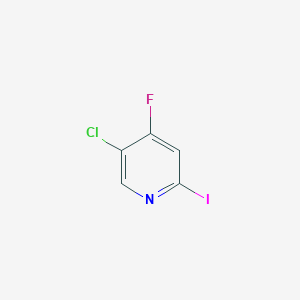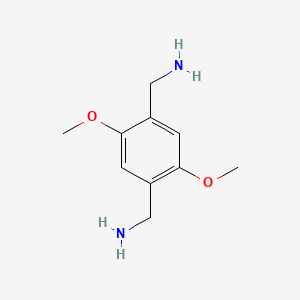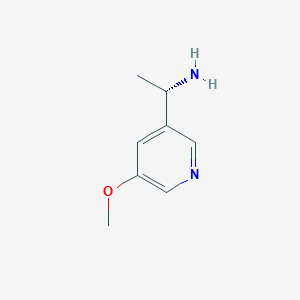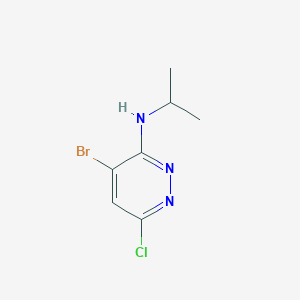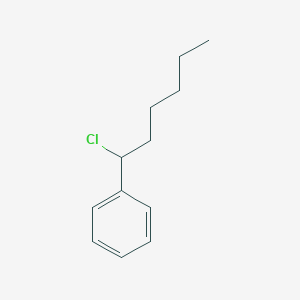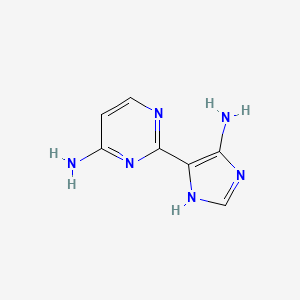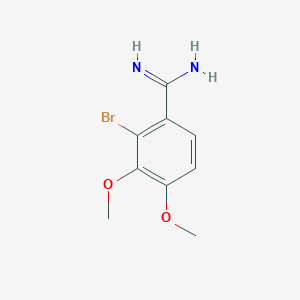![molecular formula C14H15N3O2 B13117412 Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a bipyridine moiety, which is a common ligand in coordination chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the amino group: The amino group can be introduced via a substitution reaction.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological systems.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, which can influence the activity of metalloenzymes or other metal-dependent processes. The amino group can also participate in hydrogen bonding or other interactions with biological targets.
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties.
Methyl 2-aminopropanoate: A simpler ester derivative without the bipyridine moiety.
Uniqueness
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to the combination of the bipyridine moiety and the amino acid ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)11(15)8-10-5-6-13(17-9-10)12-4-2-3-7-16-12/h2-7,9,11H,8,15H2,1H3/t11-/m0/s1 |
InChIキー |
XZJCRXFKNANQMM-NSHDSACASA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
正規SMILES |
COC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
